An In-depth Technical Guide to 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile
An In-depth Technical Guide to 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile
CAS Number: 1016686-45-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile, a halogenated quinoline derivative with significant potential in medicinal chemistry and drug discovery. Quinoline scaffolds are foundational in the development of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, antiviral, and anticancer properties. The unique substitution pattern of this molecule, featuring two chlorine atoms, a methoxy group, and a carbonitrile moiety, suggests a distinct chemical reactivity and potential for targeted biological interactions. This document will delve into the plausible synthetic routes, physicochemical characteristics, and prospective applications of this compound, drawing upon established chemical principles and data from structurally related molecules. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide provides a robust framework for its synthesis, characterization, and evaluation based on analogous structures.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] This bicyclic aromatic heterocycle is a key structural component in numerous natural products and synthetic compounds with diverse and potent pharmacological activities.[2] The versatility of the quinoline nucleus allows for functionalization at various positions, enabling the fine-tuning of its biological and physicochemical properties.[2] The introduction of a carbonitrile group at the 3-position is of particular interest, as this moiety can participate in various chemical transformations and may contribute to interactions with biological targets.[3] Furthermore, the presence of chlorine and methoxy substituents can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[4]
Physicochemical Properties and Structural Features
While experimental data for 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile is not extensively available, its key physicochemical properties can be predicted based on its structural components.
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 1016686-45-5 | AChemBlock[5] |
| Molecular Formula | C₁₁H₆Cl₂N₂O | AChemBlock[5] |
| Molecular Weight | 253.08 g/mol | AChemBlock[5] |
| IUPAC Name | 4,5-dichloro-8-methoxyquinoline-3-carbonitrile | AChemBlock[5] |
| SMILES | COC1=C2N=CC(C#N)=C(Cl)C2=C(Cl)C=C1 | AChemBlock[5] |
| LogP (Predicted) | Likely to be in the range of 2-4, indicating moderate lipophilicity. | Based on similar quinoline structures.[6] |
| pKa (Predicted) | The quinoline nitrogen will be weakly basic. | General knowledge of quinoline chemistry. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; poorly soluble in water. | Based on general properties of similar organic compounds. |
| Appearance | Likely a solid at room temperature. | Based on related compounds. |
Synthesis Strategies
The synthesis of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile can be approached through well-established methods for quinoline ring formation, primarily the Vilsmeier-Haack reaction and the Friedländer annulation.
Proposed Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[7] This intermediate can then be converted to the desired 3-carbonitrile derivative.
Reaction Scheme:
Caption: Proposed Vilsmeier-Haack synthesis route.
Detailed Protocol (Hypothetical):
-
Preparation of the Vilsmeier Reagent: In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring. Allow the mixture to stir for 30 minutes at low temperature to form the Vilsmeier reagent.[7]
-
Cyclization: To the freshly prepared Vilsmeier reagent, add the starting material, N-(2,3-dichloro-6-methoxyphenyl)acetamide, in portions. The reaction mixture is then heated, typically to around 80-90°C, for several hours until the reaction is complete (monitored by TLC).[8]
-
Work-up and Isolation of the Aldehyde: After cooling, the reaction mixture is carefully poured onto crushed ice with vigorous stirring. The acidic solution is then neutralized with a base (e.g., sodium carbonate solution) to precipitate the crude 4,5-Dichloro-8-methoxyquinoline-3-carbaldehyde. The solid is collected by filtration, washed with water, and dried.[7]
-
Conversion to the Carbonitrile: The crude aldehyde is then converted to the carbonitrile. A common method involves reaction with hydroxylamine to form the oxime, followed by dehydration using a reagent such as acetic anhydride or thionyl chloride.
-
Purification: The final product, 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile, is purified by column chromatography on silica gel.
Proposed Synthesis via Friedländer Annulation
The Friedländer synthesis provides a direct route to quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9]
Reaction Scheme:
Caption: Proposed Friedländer annulation synthesis route.
Detailed Protocol (Hypothetical):
-
Reaction Setup: In a suitable solvent such as ethanol or acetic acid, combine 2-amino-5,6-dichlorobenzaldehyde and methoxyacetonitrile.[9]
-
Catalysis: Add a catalytic amount of a base (e.g., potassium hydroxide, piperidine) or an acid (e.g., p-toluenesulfonic acid).[10][11]
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours and monitored by TLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to yield the crude product.
-
Purification: The crude 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile is purified by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
-
Aromatic Protons: Several signals are expected in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the chloro and methoxy substituents.
-
Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (OCH₃) is expected around δ 3.9-4.1 ppm.[15]
-
Quinoline Protons: The proton at the C2 position is typically the most deshielded in quinoline systems.[13]
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 110-160 ppm). The carbons attached to the chlorine atoms and the nitrogen atom will be significantly influenced.
-
Carbonitrile Carbon: The carbon of the nitrile group (C≡N) is expected to appear in the range of δ 115-125 ppm.
-
Methoxy Carbon: The carbon of the methoxy group will likely resonate around δ 55-60 ppm.[15]
Infrared (IR) Spectroscopy:
-
C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile group is expected around 2220-2260 cm⁻¹.[16]
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: An absorption corresponding to the C-O stretching of the methoxy group will be observed around 1000-1300 cm⁻¹.
-
C-Cl Stretch: Vibrations for the C-Cl bonds will be present in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (252/254/256 g/mol , reflecting the isotopic distribution of the two chlorine atoms).[17]
-
Fragmentation Pattern: Fragmentation may involve the loss of chlorine, the methoxy group, and the nitrile group, providing further structural information.[1]
Potential Applications in Drug Development
The structural motifs present in 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile suggest several promising avenues for investigation in drug discovery.
Anticancer Activity
Quinoline derivatives are well-known for their anticancer properties.[18][19] The presence of two chlorine atoms can enhance cytotoxic activity. The carbonitrile group has also been incorporated into various anticancer agents. It is plausible that this compound could exhibit inhibitory activity against various cancer cell lines. In silico modeling and in vitro screening against a panel of cancer cell lines would be the initial steps to explore this potential.[20][21]
Antibacterial Activity
The quinoline scaffold is the basis for the quinolone class of antibiotics.[22] Quinoline-3-carbonitrile derivatives have also demonstrated promising antibacterial activity.[3] The dichlorinated nature of this compound could contribute to its efficacy against both Gram-positive and Gram-negative bacteria. Initial screening using standard methods like the disk diffusion assay or determination of the minimum inhibitory concentration (MIC) would be warranted.[22]
Structure-Activity Relationship (SAR) Insights
The synthesis of analogs of 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile would be crucial for establishing a structure-activity relationship. Key modifications could include:
-
Variation of substituents on the quinoline ring: Replacing the chlorine or methoxy groups with other functionalities to probe their influence on activity and selectivity.
-
Modification of the carbonitrile group: Conversion to other functional groups like amides or carboxylic acids to understand the role of the nitrile in biological interactions.
Safety and Toxicology
Specific toxicological data for 4,5-Dichloro-8-methoxyquinoline-3-carbonitrile is not available. However, as with any novel chemical entity, it should be handled with appropriate safety precautions in a laboratory setting. General safety guidelines for handling quinoline derivatives include:
-
Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood.
-
Handling: Avoid inhalation, ingestion, and skin contact.
In silico toxicity prediction tools can provide initial estimates of potential liabilities.[23] Experimental toxicological evaluation, including cytotoxicity assays on non-cancerous cell lines, would be a necessary step in the preclinical development of this compound.
Conclusion
4,5-Dichloro-8-methoxyquinoline-3-carbonitrile represents a promising, yet underexplored, molecule in the vast landscape of heterocyclic chemistry. Its unique combination of a quinoline core with dichloro, methoxy, and carbonitrile functionalities suggests a high potential for biological activity. This technical guide provides a foundational understanding of its synthesis, predicted properties, and potential applications, serving as a valuable resource for researchers and scientists in the field of drug discovery and development. Further experimental investigation is required to fully elucidate the chemical and biological profile of this compound and to realize its therapeutic potential.
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